3-(3-フルオロフェニル)アゼチジン塩酸塩

説明

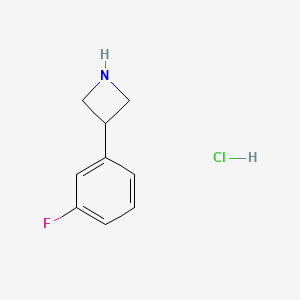

3-(3-Fluorophenyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Fluorophenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品活性分子の合成

3-(3-フルオロフェニル)アゼチジン塩酸塩: は、様々な医薬品活性分子の合成において貴重なビルディングブロックです。その構造は、高い特異性で生物学的標的に相互作用する化合物の作成において重要な役割を果たします。 例えば、それはPI3K阻害剤の開発に利用されてきました。PI3K阻害剤は、細胞の成長と生存を促進するシグナル伝達経路であるPI3K/Akt/mTOR経路を阻害することができるため、がん治療に不可欠です .

CB2受容体アゴニスト

この化合物は、CB2受容体アゴニストの合成のための出発物質として役立ちます。CB2受容体は、エンドカンナビノイドシステムの一部であり、主に免疫系に見られます。 この受容体に対するアゴニストは、疼痛、炎症、さらには神経変性疾患の治療における可能性のある治療応用を持っています .

トロンビン阻害剤

3-(3-フルオロフェニル)アゼチジン塩酸塩のユニークな構造により、トロンビン阻害剤の作成に利用できます。 トロンビンは凝固過程における主要な酵素であり、その阻害剤は、深部静脈血栓症や肺塞栓症などの血栓性疾患の管理に不可欠です .

ブロモドメイン阻害剤

研究では、この化合物をブロモドメイン阻害剤の合成に利用することも検討されています。 ブロモドメインは、ヒストンタンパク質に書かれたエピジェネティックな「コード」の読み取りに関与しており、その阻害剤は、遺伝子発現を変化させることで様々な癌を治療する可能性について調査されています .

生物活性

3-(3-Fluorophenyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer properties and neuroprotective effects.

3-(3-Fluorophenyl)azetidine hydrochloride is synthesized through various organic reactions, often involving the fluorination of azetidine derivatives. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity. The compound's structure is characterized by a four-membered azetidine ring with a fluorophenyl substituent, which is crucial for its interaction with biological targets.

The mechanism of action for 3-(3-Fluorophenyl)azetidine hydrochloride involves its binding to specific enzymes and receptors, modulating their activity. The fluorine substituent increases binding affinity to certain molecular targets, which may lead to enhanced therapeutic effects. The exact pathways can vary based on the biological context in which the compound is studied.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(3-Fluorophenyl)azetidine hydrochloride. It has shown significant antiproliferative effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibited IC50 values indicating effective inhibition of cell growth.

- PC-3 (prostate cancer) : Demonstrated cytotoxicity with promising IC50 values comparable to established chemotherapeutics.

These findings suggest that 3-(3-Fluorophenyl)azetidine hydrochloride may serve as a lead compound in developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective activity . Studies indicate that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

- AChE Inhibition : Comparable to rivastigmine, a known AChE inhibitor.

- Neuroprotective Models : Showed efficacy in models of oxidative stress related to Parkinson's disease.

Case Studies

Several case studies have examined the biological activity of azetidine derivatives, including 3-(3-Fluorophenyl)azetidine hydrochloride:

- Anticancer Studies : A study evaluated the compound against a panel of cancer cell lines and reported significant inhibition rates, particularly in breast and prostate cancer models.

- Neuroprotection : Research demonstrated that compounds similar to 3-(3-Fluorophenyl)azetidine hydrochloride could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

特性

IUPAC Name |

3-(3-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFIFEIYQGLWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-14-6 | |

| Record name | Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。